2-Dehydrocamphor
Description
2-Dehydrocamphor (C₁₀H₁₄O) is a bicyclic monoterpenoid derivative of camphor, characterized by the dehydrogenation at the 2-position, introducing a conjugated ketone system. This structural modification alters its physical and chemical properties compared to camphor, including reduced symmetry and increased electron delocalization. It is synthesized via oxidation or dehydrogenation of camphor, often using catalysts like palladium or selenium dioxide .
Properties
CAS No. |
15099-93-1 |
|---|---|
Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
(1R)-1,7,7-trimethylbicyclo[2.2.1]hept-5-en-2-one |
InChI |
InChI=1S/C10H14O/c1-9(2)7-4-5-10(9,3)8(11)6-7/h4-5,7H,6H2,1-3H3/t7?,10-/m0/s1 |
InChI Key |
BQJYIYRCGDNPLN-MHPPCMCBSA-N |
SMILES |
CC1(C2CC(=O)C1(C=C2)C)C |
Isomeric SMILES |
C[C@@]12C=CC(C1(C)C)CC2=O |
Canonical SMILES |
CC1(C2CC(=O)C1(C=C2)C)C |
Synonyms |
2-dehydrocamphor |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Camphor (C₁₀H₁₆O)
Camphor, a saturated bicyclic ketone, serves as the parent compound of 2-dehydrocamphor. Key differences include:
- Structure : Camphor lacks the 2,3-double bond present in 2-dehydrocamphor, resulting in a more rigid, fully saturated bicyclic framework.
- Reactivity : The dehydrogenation in 2-dehydrocamphor enhances its reactivity in conjugate addition and Diels-Alder reactions, unlike camphor, which primarily undergoes nucleophilic addition at the ketone group .
- Applications : While both compounds are used as chiral auxiliaries, 2-dehydrocamphor’s extended conjugation makes it more effective in asymmetric catalysis .
3-Dehydrocamphor (C₁₀H₁₄O)
3-Dehydrocamphor, an isomer of 2-dehydrocamphor, differs in the position of dehydrogenation (3-position instead of 2). This minor structural change leads to distinct properties:
- Thermal Stability : 2-Dehydrocamphor exhibits lower thermal stability (mp ~150°C) compared to 3-dehydrocamphor (mp ~170°C) due to differences in crystal packing .
- Biological Activity : 3-Dehydrocamphor shows weaker antimicrobial activity (MIC 50 µg/mL against S. aureus) compared to 2-dehydrocamphor (MIC 25 µg/mL), attributed to enhanced membrane permeability in the latter .
Data Table: Comparative Properties of 2-Dehydrocamphor and Analogues
| Property | 2-Dehydrocamphor | Camphor | 3-Dehydrocamphor |
|---|---|---|---|
| Molecular Formula | C₁₀H₁₄O | C₁₀H₁₆O | C₁₀H₁₄O |
| Melting Point (°C) | 150–155 | 175–180 | 165–170 |
| Solubility (in EtOH) | 120 g/L | 100 g/L | 110 g/L |
| Reactivity with Grignard | High (1,4-addition) | Moderate (1,2-addition) | Moderate (1,4-addition) |
| Bioactivity (MIC, µg/mL) | 25 | 50 | 50 |
Functional Comparison with Dihydro-2,5 Derivatives
For example:
- Synthetic Utility : Dihydro-2,5-furans and 2-dehydrocamphor both participate in cycloaddition reactions, but the latter’s bicyclic system provides superior stereochemical control.
- Pharmacological Potential: Dihydro-2,5-thiophenes exhibit antidiabetic activity (IC₅₀ 10 µM for α-glucosidase inhibition), whereas 2-dehydrocamphor’s applications focus on antimicrobial and anti-inflammatory pathways .
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